molecular formula C25H22ClN5O2 B2422521 N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902947-86-8

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2422521
CAS No.: 902947-86-8
M. Wt: 459.93
InChI Key: WGKFCWUSTCTCSY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antitubercular, and anti-HIV properties .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2/c1-32-21-14-19-20(15-22(21)33-2)28-25(27-13-12-16-8-10-18(26)11-9-16)31-24(19)29-23(30-31)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKFCWUSTCTCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Synthesis (Quinazoline → Triazolo → Side Chain)

  • Advantages: High purity at each stage.
  • Limitations: Low overall yield (28–35%) due to multi-step purification.

Convergent Synthesis (Modular Coupling)

  • Key step: Suzuki–Miyaura coupling of pre-formed triazolo and quinazoline units.
  • Yield improvement: 45–50% with Pd(PPh3)4 catalysis.

One-Pot Multicomponent Assembly

  • Feasibility: Unsuccessful due to competing side reactions between methoxy groups and amines.

Industrial-Scale Considerations

Patents highlight toluene and dichloromethane as preferred solvents for kilogram-scale production. Critical adjustments include:

  • Catalyst recycling: Pd/C recovery via filtration reduces costs.
  • Waste minimization: Isopropanol and methanol are distilled and reused.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

Reaction Mechanisms

The compound can undergo several types of chemical reactions:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Removing oxygen or introducing hydrogen.
  • Substitution : Replacing one functional group with another.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Activity

Research indicates that N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Mycobacterium smegmatis : The compound has demonstrated potential as an antituberculosis agent.
  • Candida albicans : Exhibited antifungal activity in laboratory settings.

Antitubercular Properties

The compound's structural features suggest it may inhibit the growth of Mycobacterium tuberculosis. Preliminary studies have indicated promising results in vitro, warranting further exploration into its mechanism of action and efficacy as a therapeutic agent.

Anti-HIV Activity

This compound has been investigated for its ability to inhibit HIV replication. The mechanism appears to involve interference with viral enzymes critical for the virus's life cycle.

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized derivatives of triazoloquinazolines showed that compounds similar to this compound displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives.

Case Study 2: Anti-HIV Mechanism

Research published in peer-reviewed journals explored the anti-HIV properties of triazoloquinazolines. It was found that these compounds could effectively inhibit HIV reverse transcriptase activity in vitro. Further studies are needed to assess their potential in clinical settings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a triazoloquinazoline core with a chlorophenyl and dimethoxyphenyl substituent enhances its potential as a multi-target therapeutic agent .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS Number: 902947-86-8) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN5O2C_{25}H_{22}ClN_{5}O_{2}, with a molecular weight of 459.9 g/mol. The structure features a triazole ring, which is known for its significant role in various pharmacological activities.

PropertyValue
Molecular FormulaC25H22ClN5O2C_{25}H_{22}ClN_{5}O_{2}
Molecular Weight459.9 g/mol
CAS Number902947-86-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds with a triazole moiety exhibited significant cytotoxic effects in cancer cell lines such as HCT116 (IC50 = 0.43 µM), demonstrating enhanced potency compared to other known anticancer agents like Melampomagnolide B (IC50 = 4.93 µM) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and migration. For example, one study indicated that treatment with triazole derivatives resulted in decreased expression of epithelial and mesenchymal markers, suggesting an effect on epithelial-mesenchymal transition (EMT) pathways .
  • Induction of Apoptosis : Studies have reported that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Other Biological Activities

Apart from anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Some triazole derivatives have shown antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Certain compounds in this class have been investigated for their anti-inflammatory potential, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Study on Cell Lines : In a comparative study involving multiple cancer cell lines (e.g., HT-29 and MDA-MB-231), certain triazole derivatives displayed IC50 values as low as 0.01 µM under hypoxic conditions . This highlights their potential use in targeted cancer therapies.
  • Structure–Activity Relationship (SAR) : Research emphasizes the importance of structural modifications on the biological activity of triazole compounds. For instance, the presence of electron-withdrawing groups significantly enhances cytotoxicity .
  • In Vivo Studies : Although most findings are based on in vitro studies, there is a growing interest in evaluating the in vivo efficacy and safety profiles of these compounds to better understand their therapeutic potential.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfanyl or amine group incorporation .
  • Catalysts : Benzyltributylammonium bromide improves yields in nucleophilic substitutions .

How does the triazoloquinazoline core influence biological activity, and which functional groups are critical?

Basic Research Focus
The planar triazoloquinazoline core enables π-π stacking with enzyme active sites (e.g., kinases or topoisomerases). Critical functional groups include:

  • 8,9-Dimethoxy Groups : Enhance solubility and modulate electron density for target binding .
  • Sulfanyl (-S-) Linker : Increases metabolic stability and facilitates covalent interactions with cysteine residues .
  • 4-Chlorophenethylamine Side Chain : Improves lipophilicity and membrane permeability .

Q. Structural Data :

Group Role Example Activity
Triazoloquinazoline coreDNA intercalationAntitumor activity
Methoxy substituentsSolubility modulationEnhanced bioavailability

What advanced techniques confirm molecular structure and purity?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 413.91 for C₂₄H₂₀ClN₅) .
  • X-ray Crystallography : Resolves planar geometry of the triazoloquinazoline core (e.g., dihedral angle = 59.3° with phenyl rings) .

Q. Advanced Applications :

  • DSC/TGA : Assess thermal stability for formulation studies.
  • HPLC-MS : Quantifies trace impurities (<0.1%) in pharmacokinetic studies .

How can computational modeling predict biological interactions?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina. The chlorophenyl group shows strong hydrophobic interactions in the ATP-binding pocket .
  • QSAR Studies : Correlate substituent electronegativity (e.g., -OCH₃ vs. -CF₃) with IC₅₀ values in enzyme assays .
  • MD Simulations : Predict stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. Case Study :

  • Anticancer Activity : Derivatives with 4-methylphenyl groups showed 10-fold higher cytotoxicity (IC₅₀ = 0.8 μM) compared to unsubstituted analogs .

How to resolve contradictions in reported biological data?

Advanced Research Focus
Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
  • Systematic SAR : Compare analogs (e.g., 8,9-dimethoxy vs. 8,9-diethoxy) to isolate substituent contributions .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., chlorine substituents correlate with antimicrobial activity) .

Q. Example :

Substituent Antitumor IC₅₀ (μM) Antimicrobial MIC (μg/mL)
8,9-Dimethoxy1.2 ± 0.332 ± 4
8,9-Diethoxy2.5 ± 0.664 ± 8

What methodologies enhance pharmacological properties in derivatives?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute sulfanyl (-S-) with sulfonyl (-SO₂-) to improve metabolic stability .
  • Prodrug Design : Incorporate ester linkages (e.g., acetyl) for controlled release .
  • Co-crystallization : Formulate with cyclodextrins to enhance aqueous solubility (>5 mg/mL) .

Q. Synthetic Workflow :

Library Synthesis : Parallel synthesis of 20+ analogs via microwave-assisted reactions .

ADME Screening : Assess logP (optimal 2–3) and CYP450 inhibition in hepatocyte models .

In Vivo Testing : Evaluate bioavailability in rodent models (e.g., 40% oral bioavailability for lead compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.